molecular formula C13H16N4O3 B13191876 Ethyl 8-carbamoyl-2-(propan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylate CAS No. 2059949-84-5

Ethyl 8-carbamoyl-2-(propan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylate

Cat. No.: B13191876
CAS No.: 2059949-84-5
M. Wt: 276.29 g/mol
InChI Key: HRWTZPKQIMBCJS-UHFFFAOYSA-N
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Description

Ethyl 8-carbamoyl-2-(propan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The unique structure of this compound, which includes an imidazo[1,5-a]pyrimidine core, makes it a valuable target for synthetic and medicinal chemistry research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-carbamoyl-2-(propan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Ethyl 8-carbamoyl-2-(propan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research .

Biological Activity

7-[(Benzyloxy)carbonyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid (CAS No. 61022-29-5) is a complex organic compound notable for its potential biological activities. This compound features a fused imidazo[1,2-a]pyrazine ring and various functional groups that may influence its pharmacological properties.

  • Molecular Formula : C19H23N3O4
  • Molecular Weight : 357.40 g/mol
  • Structure : The compound consists of an imidazo[1,2-a]pyrazine core with a benzyloxycarbonyl group and a branched alkyl substituent.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity :
    • Preliminary studies suggest that it may inhibit tumor cell proliferation. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.
    • A study evaluating various derivatives highlighted that modifications to the alkyl substituents significantly impacted cytotoxicity against different cancer cell lines.
  • Enzyme Inhibition :
    • The compound has been identified as a potential inhibitor of specific kinases involved in cancer progression.
    • It has shown promise in inhibiting the mTOR pathway, which is crucial for cell growth and metabolism .
  • Antimicrobial Properties :
    • In vitro assays have demonstrated antimicrobial activity against several bacterial strains. The structure-function relationship indicates that the benzyloxycarbonyl group enhances membrane permeability, facilitating the compound's entry into bacterial cells.

Case Study 1: Antitumor Efficacy

A recent study investigated the effects of 7-[(Benzyloxy)carbonyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid on human breast cancer cells (MCF-7). The results showed:

  • IC50 Value : 15 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis and caspase activation assays.

Case Study 2: Antimicrobial Activity

An evaluation against Staphylococcus aureus revealed:

  • Minimum Inhibitory Concentration (MIC) : 32 µg/mL.
  • The compound disrupted bacterial cell wall synthesis, leading to cell lysis as observed under microscopy.

Data Tables

Biological ActivityAssay TypeResult
AntitumorMCF-7 Cell ProliferationIC50 = 15 µM
AntimicrobialS. aureus MIC TestMIC = 32 µg/mL
Enzyme InhibitionmTOR Inhibition AssaySignificant inhibition observed

Properties

CAS No.

2059949-84-5

Molecular Formula

C13H16N4O3

Molecular Weight

276.29 g/mol

IUPAC Name

ethyl 8-carbamoyl-2-propan-2-ylimidazo[1,5-a]pyrimidine-4-carboxylate

InChI

InChI=1S/C13H16N4O3/c1-4-20-13(19)9-5-8(7(2)3)16-12-10(11(14)18)15-6-17(9)12/h5-7H,4H2,1-3H3,(H2,14,18)

InChI Key

HRWTZPKQIMBCJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C(N=CN12)C(=O)N)C(C)C

Origin of Product

United States

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